molecular formula C9H8BrN3O B1497121 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline CAS No. 58677-08-0

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

Cat. No.: B1497121
CAS No.: 58677-08-0
M. Wt: 254.08 g/mol
InChI Key: YIFNMGGSSMUALF-UHFFFAOYSA-N
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Description

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline (CID: 135598760) is a brominated quinazoline derivative supplied as a chemical intermediate for research and development purposes . The 4-hydroxyquinazoline scaffold is recognized in medicinal chemistry for its diverse biological activities. In particular, this structural class has been identified as a key pharmacophore in the design of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a focus in oncology research for their potential to induce synthetic lethality in BRCA-deficient cancer cells . The bromomethyl functional group at the 6-position is a reactive handle that provides a versatile site for further synthetic modification, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies . This makes the compound a valuable building block for constructing more complex molecules aimed at investigating new therapeutic pathways. Research into similar 4-hydroxyquinazoline derivatives has demonstrated their potential to enhance sensitivity in primary PARPi-resistant cell lines, suggesting its utility in exploring mechanisms to overcome drug resistance in cancer . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-6-(bromomethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-4-5-1-2-7-6(3-5)8(14)13-9(11)12-7/h1-3H,4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNMGGSSMUALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544424
Record name 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58677-08-0
Record name 2-Amino-6-(bromomethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-6-(bromomethyl)-4-hydroxyquinazoline is a compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}

This compound can be synthesized through several methods, often involving the bromination of quinazoline derivatives followed by functional group modifications. The synthesis process typically yields a range of derivatives that exhibit varying biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, it has been observed to suppress the expression of carbonic anhydrase IX (CA IX), a marker associated with tumor growth in solid tumors .

Case Studies and Research Findings

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy against various pathogens.
    • Results : The compound showed potent activity against E. coli strains, with inhibition zones comparable to standard antibiotics .
    • Table 1: Antimicrobial Activity Results
      Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
      Staphylococcus aureus228
      Klebsiella pneumoniae2512
      Pseudomonas aeruginosa2310
  • Anticancer Evaluation :
    • Objective : Assess the antiproliferative effects on cancer cell lines.
    • Findings : The compound inhibited cell proliferation in HeLa cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
    • Table 2: Anticancer Activity Results
      Cell LineIC50 (µM)
      HeLa15
      A54918

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. Substituents at different positions on the quinazoline ring influence its biological activity significantly. For example, electron-donating groups at the 6-position have been shown to enhance antitumor effects .

Scientific Research Applications

Biological Activities

The biological activity of 2-Amino-6-(bromomethyl)-4-hydroxyquinazoline is closely linked to the broader category of quinazolines, which are known for their diverse pharmacological profiles. Key activities include:

  • Anticancer Activity : Studies have indicated that modifications to the compound can enhance its inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Effects : Research has shown that certain derivatives of quinazolines can possess anti-inflammatory properties, which may be applicable in treating inflammatory diseases.

Structural Modifications and Case Studies

Research efforts have focused on modifying the structure of this compound to understand the relationship between structural changes and biological activity. Notable findings include:

  • Conjugates with Folate Antagonists : Conjugating this compound with N10-propargyl-5,8-dideazafolic acid resulted in significant improvements in TS inhibition compared to unmodified compounds.
  • SAR Studies : Structure-activity relationship (SAR) studies have revealed that while some modifications maintain inhibitory activity against TS, none have surpassed the efficacy of the original compound in terms of inhibition.
  • Comparison with Similar Compounds : A comparative analysis with structurally similar compounds highlights the unique combination of functional groups in this compound that may enhance its biological activity. For instance:
Compound NameStructural FeaturesBiological Activity
2-Amino-4-hydroxyquinazolineHydroxy at position 4; amino at position 2Antimicrobial, anticancer
6-BromoquinazolineBromine at position 6Anticancer
4-HydroxyquinazolineHydroxyl at position 4Antimicrobial
2-Amino-3-methylquinazolineMethyl at position 3Anticancer
2-Amino-7-bromoquinazolineBromine at position 7Anticancer

This table illustrates how variations in structural features can influence biological activities, emphasizing the significance of specific substitutions on pharmacological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs of 2-amino-6-(bromomethyl)-4-hydroxyquinazoline include:

Compound Name Position 2 Position 4 Position 6 Key Features
This compound Amino Hydroxy Bromomethyl Bromomethyl enhances electrophilicity; hydroxy improves solubility .
N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) Benzylamine Methyl Bromo Bromo substituent acts as a leaving group; methyl reduces polarity .
4-Hydroxyquinazoline derivatives (56E10, 67D07) Variable Hydroxy Variable Hydroxy group linked to selective cytotoxicity in lung cancer cells .
6-Bromo-2,4-dichloroquinazoline Chloro Chloro Bromo Halogen-rich structure; used as a synthetic intermediate .
  • Position 6: Bromomethyl in the target compound contrasts with bromo (e.g., 3ca) or aryl groups (e.g., 6-(benzo[d][1,3]dioxol-5-yl) in compound 4 ).
  • Position 4 : The hydroxy group in the target compound increases acidity (pKa ~8–10) compared to methyl (3ca) or chloro (6-bromo-2,4-dichloroquinazoline), enhancing hydrogen-bonding capacity .

Physical and Chemical Properties

Property This compound N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) 6-Bromo-2,4-dichloroquinazoline
Melting Point Not reported 166–167°C Not reported
Yield Not reported 81% 97% purity
Solubility Moderate in polar solvents (predicted) Soluble in DMF, EtOAc Slightly soluble in water
Reactivity Electrophilic bromomethyl group Bromo substituent for cross-coupling Dichloro for nucleophilic substitution

Preparation Methods

Key Preparation Method from Patent Literature

A foundational method for preparing a closely related compound, 2-amino-4-hydroxy-6-bromomethylpteridine , which shares structural similarities with 2-amino-6-(bromomethyl)-4-hydroxyquinazoline, is described in US Patent US2710866A. This method can be adapted for quinazoline derivatives:

  • Reactants: 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride and 2,3-dibromopropionaldehyde.
  • Reaction medium: Two-phase system consisting of water and a water-immiscible organic solvent such as benzene.
  • Conditions: Alkaline medium (NaOH) to facilitate condensation.
  • Procedure: The pyrimidine salt is dissolved in aqueous NaOH and mixed with the dibromopropionaldehyde solution in benzene. The mixture is mechanically shaken for 30 minutes.
  • Product isolation: A red-brown precipitate forms, filtered and washed sequentially with water, ethanol, acetone, and ether.
  • Yield and purity: Approximately 70% pure bromomethyl derivative with a bromine content of 22% relative to a theoretical 31.45%.

This method highlights the importance of a biphasic reaction system and alkaline conditions for efficient bromomethylation at the 6-position of the heterocycle.

Bromomethylation via Radical Bromination

An alternative approach involves radical bromination of methyl groups adjacent to aromatic rings, which can be adapted for quinazoline systems:

  • Reagents: N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as benzoyl peroxide (BPO).
  • Solvent: Acetonitrile or other polar aprotic solvents.
  • Conditions: Heating at 80 °C for extended periods (e.g., 8 hours) under light or thermal initiation.
  • Outcome: Selective bromination of methyl groups to bromomethyl derivatives.
  • Purification: Crude product is extracted and washed to remove impurities; often used directly in subsequent steps without further purification.

This method has been demonstrated for related aromatic nitrile compounds and could be adapted for quinazoline derivatives to introduce the bromomethyl group at the desired position.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent system Biphasic: Water / Benzene Enhances phase-transfer and selectivity
pH Alkaline (NaOH) Promotes condensation and substitution
Temperature Room temperature to 80 °C Controlled to avoid side reactions
Brominating agent 2,3-Dibromopropionaldehyde or NBS Choice affects selectivity and yield
Reaction time 30 minutes to 12 hours Dependent on reagent and substrate
Isolation Filtration and sequential washing Removes impurities and unreacted materials

Purification and Characterization

  • The bromomethylated product is typically isolated as a solid precipitate.
  • Washing with solvents such as ethanol, acetone, and ether improves purity.
  • Bromine content analysis confirms substitution level.
  • Further reactions (e.g., condensation with other acids or amines) can be performed using the bromomethyl derivative as an intermediate.

Research Findings and Practical Considerations

  • The two-phase reaction system is crucial for efficient bromomethylation, as it allows better contact between hydrophilic and hydrophobic reactants.
  • Alkaline conditions favor the formation of the bromomethyl group without extensive side reactions.
  • Radical bromination methods provide an alternative route but may require longer reaction times and careful control of radical initiators.
  • The purity of intermediates affects the yield and quality of final products in multi-step syntheses.
  • Avoidance of hazardous reagents and optimization of reaction scale are important for practical and industrial synthesis.

Summary Table of Preparation Methods

Method Key Reagents Reaction Medium Conditions Yield/Purity References
Condensation with dibromopropionaldehyde 2,4,5-triamino-6-hydroxypyrimidine, 2,3-dibromopropionaldehyde Water / Benzene biphasic Alkaline, room temp, 30 min ~70% purity bromomethyl derivative
Radical bromination Aromatic methyl compound, NBS, BPO Acetonitrile 80 °C, 8 h, radical initiation Quantitative crude yield, used without purification

Q & A

Basic: What are the key synthetic routes for 2-amino-6-(bromomethyl)-4-hydroxyquinazoline, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing quinazoline scaffolds via nucleophilic substitution or condensation reactions. For example:

  • Bromomethyl introduction : Reacting 6-bromo-4-hydroxyquinazoline derivatives with methylating agents (e.g., bromomethane equivalents) under reflux with glacial acetic acid, followed by recrystallization in ethanol for purification .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine reagents to intermediates) and reaction time (3–4 hours under reflux) improves purity. TLC monitoring (cyclohexane:ethyl acetate, 2:1) ensures homogeneity .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to identify protons (e.g., aromatic δ 7.2–8.5 ppm) and carbons adjacent to bromine (e.g., C-Br at ~528 cm1^{-1} in FT-IR) .
  • Purity assessment : LCMS with gradient elution (acetonitrile/water + 0.025–0.05% TFA) achieves >95% purity. HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ ion matching calculated values) .

Advanced: How can researchers resolve contradictions in reported reaction yields for brominated quinazoline derivatives?

Discrepancies often arise from variables like:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent washing (e.g., 3N LiCl) to remove impurities .
  • Catalyst efficiency : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in cross-coupling reactions (e.g., Suzuki-Miyaura) require precise stoichiometry (1:1.5 boronic acid:substrate ratio) and microwave heating (150°C, 1 hour) to achieve >50% yield .
  • Purification methods : Column chromatography with gradient elution (ethyl acetate/hexanes, 5→75%) improves recovery of polar derivatives .

Advanced: How does the bromomethyl group influence the reactivity of 2-amino-4-hydroxyquinazoline in derivatization?

The bromomethyl moiety enables:

  • Nucleophilic substitution : React with amines (e.g., thiophen-2-ylmethanamine) in DMF at room temperature to form 4-amine derivatives (99% yield) .
  • Cross-coupling : Suzuki reactions with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) introduce aromatic substituents, enhancing biological activity .
  • Stability considerations : Bromine’s electronegativity may reduce solubility; sodium carbonate buffers (pH 8–9) mitigate hydrolysis during reactions .

Advanced: What strategies address solubility challenges in biological assays for brominated quinazolines?

  • Salt formation : Convert hydroxy groups to sodium salts using NaOH/EtOH (95% yield) for water-soluble derivatives .
  • Co-solvent systems : Use DMSO:water (1:4) to dissolve hydrophobic compounds while maintaining assay compatibility .
  • Prodrug design : Esterify hydroxy groups (e.g., ethyl carboxylates) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Basic: How can researchers validate the purity of intermediates during synthesis?

  • TLC monitoring : Silica gel plates with cyclohexane:ethyl acetate (2:1) and UV visualization detect unreacted starting materials .
  • Recrystallization : Ethanol or ethyl acetate/hexanes mixtures remove byproducts, confirmed by sharp melting points (e.g., 255–260°C for BQ1 derivatives) .

Advanced: What computational tools aid in predicting the biological activity of this compound derivatives?

  • In silico profiling : Molecular docking (e.g., AutoDock Vina) evaluates binding to kinase targets (e.g., CDC2-like kinases) using crystal structures from PDB .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability, critical for prioritizing derivatives with drug-like properties .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(bromomethyl)-4-hydroxyquinazoline
Reactant of Route 2
2-Amino-6-(bromomethyl)-4-hydroxyquinazoline

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